Piroxicam

Catalog No.
S539800
CAS No.
36322-90-4
M.F
C15H13N3O4S
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piroxicam

CAS Number

36322-90-4

Product Name

Piroxicam

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)

InChI Key

QYSPLQLAKJAUJT-UHFFFAOYSA-N

SMILES

Array

solubility

49.7 [ug/mL] (The mean of the results at pH 7.4)
1.43e-01 g/L

Synonyms

Piroxicam; Feldene; Pyroxycam; Roxicam; BAXO; CP 16171; CP-16171;CP16171;

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3

The exact mass of the compound Piroxicam is 331.06268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Piroxicam (CAS 36322-90-4) is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, functioning through non-selective inhibition of cyclooxygenase (COX) enzymes. It is characterized as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has high membrane permeability but suffers from poor aqueous solubility, a critical factor driving procurement and formulation decisions. Piroxicam is a zwitterionic compound existing in different polymorphic forms, each presenting distinct physicochemical properties that influence its handling, dissolution rate, and ultimate bioavailability. This inherent low solubility necessitates advanced formulation strategies, making the choice of a specific crystalline form or salt a primary consideration for researchers and manufacturers.

Substituting Piroxicam with other oxicams like Meloxicam or Tenoxicam, or even using a different salt form, is not a straightforward procurement decision. These compounds, while structurally related, exhibit significant differences in their pKa values, partition coefficients, and COX-1/COX-2 selectivity ratios, which directly impact their solubility profiles, absorption kinetics, and therapeutic windows. For instance, Meloxicam is more lipophilic than Piroxicam at low pH and shows preferential inhibition of COX-2, leading to a different gastrointestinal side-effect profile. Such fundamental physicochemical and pharmacological distinctions mean that switching from Piroxicam requires complete re-formulation and new bioequivalence studies, making the specific, well-characterized parent compound essential for established research and development protocols.

Solubility Enhancement: Justification for Procuring Pure Piroxicam for Advanced Formulation

The primary procurement challenge for Piroxicam is its low aqueous solubility. However, this creates a clear use-case for the pure, unformulated compound as a starting material for advanced delivery systems. Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) can increase Piroxicam's dissolution rate by over 36-fold. Similarly, forming a nanosuspension with stabilizers can augment its aqueous solubility from 6.6 µg/mL to 87.28 µg/mL, a nearly 14-fold increase. These formulation strategies are only possible with a well-characterized, high-purity starting material, as impurities could interfere with complexation or destabilize the nanosuspension.

Evidence DimensionAqueous Solubility Enhancement
Target Compound Data87.28 µg/mL (as a nanosuspension)
Comparator Or Baseline6.6 µg/mL (pure Piroxicam)
Quantified Difference~14-fold increase
ConditionsNanosuspension prepared by anti-solvent precipitation with PVP K30 and Poloxamer 188 as stabilizers in water.

This demonstrates that procuring pure Piroxicam is essential for researchers developing high-bioavailability formulations, as its poor solubility can be overcome with specific, purity-dependent techniques.

Photostability: A Critical Handling and Formulation Parameter Compared to Other Oxicams

Piroxicam exhibits significant photosensitivity, a key differentiator from other NSAIDs that directly impacts handling, storage, and formulation decisions. In a long-term degradation study in river water exposed to natural light cycles, Piroxicam was detectable for 27 days. In contrast, Tenoxicam degraded more rapidly (detectable for 15 days), while Meloxicam was significantly more stable (detectable for 45 days) under the same conditions. This intermediate photostability profile for Piroxicam necessitates the procurement of a high-purity material to ensure that degradation studies are not confounded by impurities, and it underscores the need for specific photoprotective formulation strategies not required for more stable alternatives like Meloxicam.

Evidence DimensionPersistence in river water under natural light
Target Compound Data27 days (Piroxicam)
Comparator Or BaselineMeloxicam: 45 days; Tenoxicam: 15 days
Quantified DifferencePiroxicam is ~1.7x less stable than Meloxicam but ~1.8x more stable than Tenoxicam
ConditionsLong-term degradation assay in river water under natural day-night sunlight cycle.

For applications requiring photostability, Meloxicam is a better choice; however, where Piroxicam's specific activity is needed, procuring it requires investment in photoprotective measures, a key material selection factor.

Thermal Behavior: Defined Melting and Decomposition for Process Control

Piroxicam exhibits a distinct thermal profile crucial for process development, such as melt-based formulation techniques. Differential scanning calorimetry (DSC) shows a sharp endothermic peak corresponding to its melting point around 202-204°C, followed by decomposition. In a comparative study, Tenoxicam showed a different profile, with a melting endotherm at 218°C followed by decomposition beginning at 280°C. This lower melting point for Piroxicam compared to Tenoxicam is a critical parameter for processes like hot-melt extrusion, influencing energy requirements and the selection of processing temperatures to avoid degradation. Procuring Piroxicam with a consistent, well-defined thermal profile is essential for ensuring process reproducibility and final product quality.

Evidence DimensionMelting Point (by DTA/DSC)
Target Compound Data~202-204 °C (Piroxicam)
Comparator Or Baseline~218 °C (Tenoxicam)
Quantified DifferencePiroxicam melts approx. 14-16°C lower than Tenoxicam
ConditionsDifferential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) under inert atmosphere.

This defined thermal profile makes Piroxicam suitable for specific thermal processing methods, and its purity is key to a sharp, reproducible melting point, which is critical for process control and validation.

Precursor for Advanced Oral Drug Delivery Systems

Based on its well-documented low solubility and high permeability (BCS Class II), Piroxicam is the correct choice for research focused on overcoming solubility challenges. Its suitability for significant dissolution enhancement via complexation with cyclodextrins or formulation into nanosuspensions makes it an ideal model compound for these technologies. Procuring high-purity Piroxicam is the necessary starting point for reproducible development of such high-bioavailability oral dosage forms.

Development of Topical Formulations with Controlled Photostability

The defined photolytic profile of Piroxicam makes it a suitable candidate for developing topical or transdermal formulations where light exposure is a concern. Unlike more photostable compounds like Meloxicam, working with Piroxicam necessitates the inclusion and testing of specific photoprotective excipients or packaging, making it a relevant choice for research in advanced dermatological formulation science.

Analytical Reference Standard for Quality Control

The well-characterized thermal properties, including a sharp melting point, make high-purity Piroxicam an appropriate reference standard for quality control laboratories. It can be used in differential scanning calorimetry (DSC) and other thermal analysis methods to confirm the identity and purity of Piroxicam in raw materials and finished pharmaceutical products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

331.06267708 Da

Monoisotopic Mass

331.06267708 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

198-200 °C
198 - 200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13T4O6VMAM

Drug Indication

For treatment of osteoarthritis and rheumatoid arthritis.
FDA Label

Livertox Summary

Piroxicam is a nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used in therapy of chronic arthritis. Piroxicam can cause mild serum aminotransferase elevations and, in rare instances, leads to clinically apparent acute liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Anti-inflammatory Agents, Nonsteroidal
Nonsteroidal Antiinflammatory Drugs

Mechanism of Action

The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets.

Absorption Distribution and Excretion

Well absorbed following oral administration.
Piroxicam and its biotransformation products are excreted in urine and feces, with about twice as much appearing in the urine as in the feces. Approximately 5% of a piroxicam dose is excreted unchanged. However, a substantial portion of piroxicam elimination occurs by hepatic metabolism. Piroxicam is excreted into human milk.
0.14 L/kg

Metabolism Metabolites

Renal
Piroxicam has known human metabolites that include 5'-Hydroxypiroxicam.

Wikipedia

Piroxicam

FDA Medication Guides

FELDENE
PIROXICAM
CAPSULE;ORAL
PFIZER
11/21/2024

Biological Half Life

30 to 86 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Teema AM, Zaitone SA, Moustafa YM. Ibuprofen or piroxicam protects nigral
2: Penkina A, Semjonov K, Hakola M, Vuorinen S, Repo T, Yliruusi J, Aruväli J,
3: Garg V, Singh H, Bhatia A, Raza K, Singh SK, Singh B, Beg S. Systematic
4: Calvo AM, Santos GM, Dionísio TJ, Marques MP, Brozoski DT, Lanchote VL,
5: Sahu CR. Mechanisms Involved in Toxicity of Liver Caused by Piroxicam in Mice
6: Sivaraman A, Banga AK. Formulation and evaluation of sublingual delivery of
7: Rai N, Sarkar M, Raha S. Piroxicam, a traditional non-steroidal
8: Choisunirachon N, Jaroensong T, Yoshida K, Saeki K, Mochizuki M, Nishimura R,
9: Maciá Martínez MÁ. Economic evaluation of the restriction in the use piroxicam
10: Farooq A, Yar M, Khan AS, Shahzadi L, Siddiqi SA, Mahmood N, Rauf A, Qureshi
11: Bhattacharya P, Pandey AK, Paul S, Patnaik R. Piroxicam-mediated modulatory
12: John P, Azeem W, Ashfaq M, Khan IU, Razzaq SN. Stability indicating RP-HPLC
13: Santiago RM, Tonin FS, Barbiero J, Zaminelli T, Boschen SL, Andreatini R, Da
14: Lavrič Z, Pirnat J, Lužnik J, Puc U, Trontelj Z, Srčič S. (14) N nuclear
15: Astani A, Albrecht U, Schnitzler P. Piroxicam inhibits herpes simplex virus
16: Hasegawa Y, Higashi K, Yamamoto K, Moribe K. Direct evaluation of molecular
17: KandaSwamy GV, Dhanasekaran AK, Elangovan A, John B, Viswaroop B, Vedanayagam
18: Suresh S, Gunasekaran S, Srinivasan S. Vibrational spectra (FT-IR, FT-Raman),
19: Singh AK, Pathak K. Colon specific CODES based Piroxicam tablet for colon
20: Holgersen K, Dobie R, Farquharson C, vanʼt Hof R, Ahmed SF, Hansen AK, Holm

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